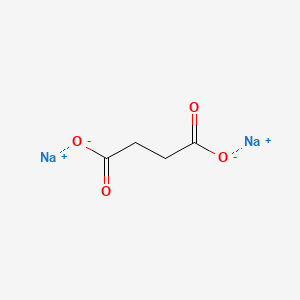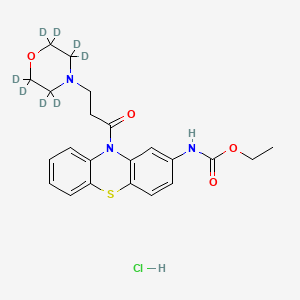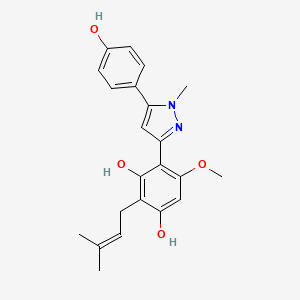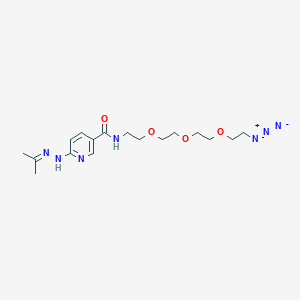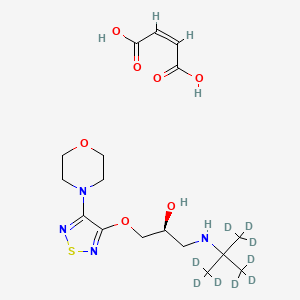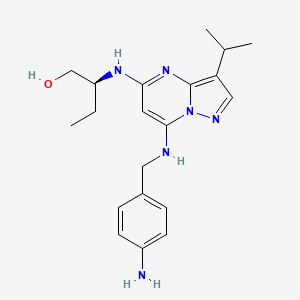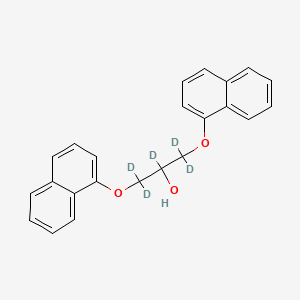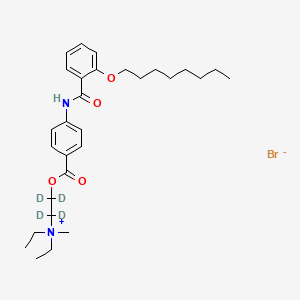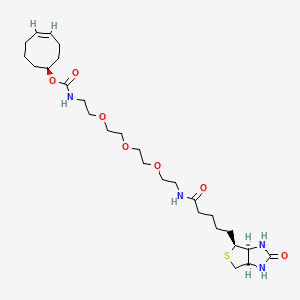
TCO-PEG3-Biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TCO-PEG3-Biotin is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent that contains a trans-cyclooctene (TCO) group, which can undergo an inverse electron demand Diels-Alder reaction with molecules containing tetrazine groups . This compound is highly valued for its ability to facilitate bioconjugation, drug delivery, and biomarker identification .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG3-Biotin involves multiple steps. Initially, the TCO group is synthesized and then conjugated to a polyethylene glycol (PEG) chain. The PEG chain is then linked to biotin. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in controlled environments to prevent contamination and ensure the stability of the compound .
化学反応の分析
Types of Reactions
TCO-PEG3-Biotin primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction. This reaction is highly selective and occurs rapidly under mild conditions .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include tetrazine-containing molecules. The reaction conditions are typically mild, often carried out at room temperature in aqueous or organic solvents .
Major Products Formed
The major product formed from the reaction of this compound with tetrazine-containing molecules is a stable dihydropyridazine linkage .
科学的研究の応用
TCO-PEG3-Biotin is widely used in various scientific research applications:
Chemistry: It is used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: It facilitates the labeling and tracking of biomolecules in biological systems.
Medicine: It is used in the synthesis of antibody-drug conjugates for targeted drug delivery.
Industry: It is employed in the development of diagnostic tools and therapeutic agents.
作用機序
TCO-PEG3-Biotin exerts its effects through the inverse electron demand Diels-Alder reaction. The TCO group reacts with tetrazine-containing molecules to form a stable dihydropyridazine linkage. This reaction is highly selective and occurs rapidly, making it ideal for bioconjugation applications .
類似化合物との比較
Similar Compounds
EZ-Link Psoralen-PEG3-Biotin: Used for biotinylation of nucleic acids.
AP3B: A more effective nucleic acid crosslinker compared to EZ-Link Psoralen-PEG3-Biotin.
Uniqueness
TCO-PEG3-Biotin is unique due to its rapid and selective click chemistry reactions, which are highly efficient under mild conditions. This makes it superior for applications requiring quick and stable bioconjugation .
特性
分子式 |
C27H46N4O7S |
|---|---|
分子量 |
570.7 g/mol |
IUPAC名 |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H46N4O7S/c32-24(11-7-6-10-23-25-22(20-39-23)30-26(33)31-25)28-12-14-35-16-18-37-19-17-36-15-13-29-27(34)38-21-8-4-2-1-3-5-9-21/h1-2,21-23,25H,3-20H2,(H,28,32)(H,29,34)(H2,30,31,33)/b2-1+/t21-,22+,23+,25+/m1/s1 |
InChIキー |
SRGXZKRIVITUOW-PKDQRCRGSA-N |
異性体SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


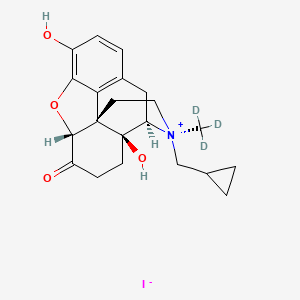
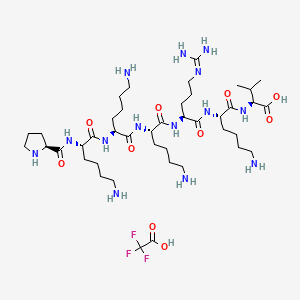
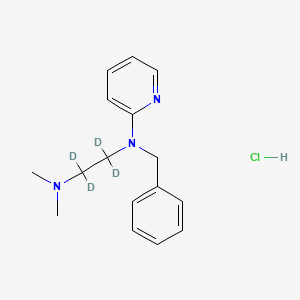
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)
